molecular formula C9H14O2 B3031987 Non-8-ene-2,4-dione CAS No. 91273-98-2

Non-8-ene-2,4-dione

Cat. No. B3031987
CAS RN: 91273-98-2
M. Wt: 154.21 g/mol
InChI Key: VLUPHLVECZVUPY-UHFFFAOYSA-N
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Description

The compound of interest, "Non-8-ene-2,4-dione," is not directly mentioned in the provided papers. However, the papers discuss various bicyclic and tricyclic diones, which are structurally related to the compound . These compounds are of significant interest due to their potential bioactive properties and their utility as synthetic intermediates for more complex molecules .

Synthesis Analysis

The synthesis of related compounds involves several innovative approaches. For instance, the synthesis of polyhydroxylated 8-oxabicyclo[3.2.1]octanes and 2,7-dioxatricyclo[4.2.1.03,8]nonanes starts with the reaction of tetrachlorocyclopropene with furan, followed by reduction and oxidation steps to introduce various substituents and stereocenters . Another approach for synthesizing chiral tricyclo[4.3.0.03,8]nonane-4,5-dione involves ring contraction and a series of reactions including bromination, reduction, and acyloin condensation to achieve the desired stereochemistry . Enantioselective synthesis of spiro compounds also employs asymmetric allylation and carbanionic cyclization processes .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are complex, with multiple stereocenters and ring systems. For example, the tricyclo[4.3.0.03,8]nonane-4,5-dione has a cage-like structure with a specific absolute configuration . The bicyclic analogues of cyclohexane-1,4-dione, such as Bicyclo[3.2.2]nonan-6,8-dione, are constrained to non-chair forms and exist in solution as an equilibrium mixture of two twist forms .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include carbonyl group reduction, double bond oxidation, intramolecular transannular hydroxycyclization, and photorearrangement. For example, the photorearrangement of 9-thiabicyclo[3,3,1]nona-3,7-diene-2,6-dione results in the formation of 2-thiabicyclo[3,3,1]nona-3,7-diene-6,9-dione .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The chiroptical properties of the tricyclo[4.3.0.03,8]nonane-4,5-dione were studied using electronic and vibrational circular dichroism spectroscopy, revealing insights into the stereochemistry of the molecule . The conformational studies of Bicyclo[3.2.2]nonan-6,8-dione suggest the presence of an equilibrium mixture of conformers in solution .

Scientific Research Applications

Synthesis of Bioactive Molecules

Non-8-ene-2,4-dione serves as a precursor in the synthesis of polyhydroxylated 8-oxabicyclo[3.2.1]octanes and 2,7-dioxatricyclo[4.2.1.03,8]nonanes. These compounds are significant as they act as synthetic blocks for potential bioactive molecules. The process involves the reduction of carbonyl groups and oxidation of double bonds, leading to the formation of polyhydroxylated derivatives, potentially useful in antitumor and glycosidase inhibitor applications (Khlevin et al., 2012).

Application in Steroid Chemistry

The compound has been utilized in steroid chemistry, particularly in the synthesis of 4-ene-3,6-dione functionalized steroids. These steroids are important in natural product chemistry and as synthetic intermediates. They also serve as aromatase inhibitors, highlighting their potential therapeutic applications (Hunter & Priest, 2006).

Mechanistic Insights in Chemical Reactions

This compound is instrumental in studying the mechanism of various chemical reactions, such as the ene reaction of triazolinedione with alkenes. Understanding these mechanisms is crucial for developing new synthetic methodologies and for insights into reaction kinetics (Singleton & Hang, 1999).

Environmental and Material Science Applications

In environmental and material science, derivatives of this compound, like spirocyclopropane derivatives, have shown potential as effective inhibitors in acidic solutions for mild steel corrosion. This application is significant in developing new, environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Future Directions

The bicyclo[3.2.1]octane ring system, a common structural motif found in many terpenoid structures, remains a challenge for synthetic chemists to elaborate with appropriate regio- and stereo-selectivity . The elaboration of this structure has seen progress on the utilization of both old and newer methods to achieve the desired outcomes . This suggests potential future directions in the synthesis and analysis of compounds like Non-8-ene-2,4-dione.

properties

IUPAC Name

non-8-ene-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-4-5-6-9(11)7-8(2)10/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUPHLVECZVUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461857
Record name 8-Nonene-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91273-98-2
Record name 8-Nonene-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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